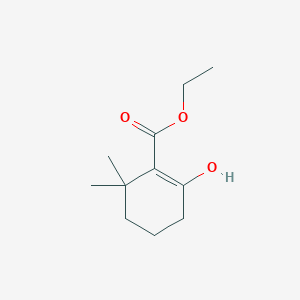












|
REACTION_CXSMILES
|
C[Li].[CH3:3][C:4]1[CH2:9][CH2:8][CH2:7][C:6](=[O:10])[CH:5]=1.CN(C)P(N(C)C)(N(C)C)=O.[C:22]([C:27]#N)(=[O:26])[O:23][CH2:24][CH3:25]>CCOCC.[Cu]I.O>[OH:10][C:6]1[CH2:7][CH2:8][CH2:9][C:4]([CH3:5])([CH3:3])[C:27]=1[C:22]([O:23][CH2:24][CH3:25])=[O:26]
|


|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Li]
|
|
Name
|
|
|
Quantity
|
5.15 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(CCC1)=O
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
|
Name
|
|
|
Quantity
|
23.74 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC)(=O)C#N
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
18 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-5 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring at −5° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
Into a 500 mL flame dried round-bottomed flask
|
|
Type
|
CUSTOM
|
|
Details
|
to give a suspension
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at −5° C. for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 78° C.
|
|
Type
|
STIRRING
|
|
Details
|
After stirring at −78° C. for 20 minutes
|
|
Duration
|
20 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was warmed up to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with ether (3×20 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with saturated aqueous NH4Cl (3×20 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
|
Type
|
ADDITION
|
|
Details
|
The crude product was added to a silica gel column
|
|
Type
|
CUSTOM
|
|
Details
|
purified
|
|
Type
|
WASH
|
|
Details
|
by eluting with 0-10% ethyl acetate in hexane
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C(C(CCC1)(C)C)C(=O)OCC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |